molecular formula C42H76MgN2O10 B13752302 Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-) CAS No. 57539-47-6

Dihydrogen bis(N-palmitoyl-L-glutamato(2-)-N,O)magnesate(2-)

Cat. No.: B13752302
CAS No.: 57539-47-6
M. Wt: 793.4 g/mol
InChI Key: NERIUHZKGDWTSE-IJBYHFJWSA-L
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Description

Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) is a chemical compound with the molecular formula C21H37MgNO5This compound is a type of anionic surfactant, specifically a fatty acyl amino acid salt, which is used in various applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves the reaction of palmitic acid with L-glutamic acid to form N-palmitoyl-L-glutamic acid. This intermediate is then reacted with a magnesium salt, such as magnesium chloride, under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) typically involves large-scale reactors where the reactants are combined in precise stoichiometric ratios. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

Dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane properties and affecting the function of membrane-bound proteins. This can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) include other fatty acyl amino acid salts, such as:

  • Sodium palmitoyl glutamate
  • Potassium palmitoyl glutamate
  • Calcium palmitoyl glutamate

Uniqueness

What sets dihydrogen bis[N-palmitoyl-L-glutamato(2-)-N,O1]magnesate(2-) apart from these similar compounds is its specific magnesium ion, which can impart unique properties such as enhanced stability and specific biological interactions .

Properties

CAS No.

57539-47-6

Molecular Formula

C42H76MgN2O10

Molecular Weight

793.4 g/mol

IUPAC Name

magnesium;(2S)-2-(hexadecanoylamino)pentanedioate;hydron

InChI

InChI=1S/2C21H39NO5.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(23)22-18(21(26)27)16-17-20(24)25;/h2*18H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27);/q;;+2/p-2/t2*18-;/m00./s1

InChI Key

NERIUHZKGDWTSE-IJBYHFJWSA-L

Isomeric SMILES

[H+].[H+].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Mg+2]

Canonical SMILES

[H+].[H+].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Mg+2]

Origin of Product

United States

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